molecular formula C18H17BrO3S B15194704 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone CAS No. 72848-60-3

2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B15194704
CAS No.: 72848-60-3
M. Wt: 393.3 g/mol
InChI Key: HLFWFYVMWBSMLM-UHFFFAOYSA-N
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Description

2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone: is a member of the class of indanones. It is characterized by the presence of a bromo group at position 2 and a (4-methylphenyl)sulfonylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of the corresponding indanone derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at controlled temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In organic synthesis, 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone serves as a versatile intermediate for the preparation of various complex molecules. Its reactivity makes it valuable in constructing diverse chemical architectures .

Biology and Medicine: The compound has been investigated for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for developing new anti-cancer agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel compounds with specific desired properties .

Mechanism of Action

The mechanism by which 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exerts its effects involves the interaction with cellular targets, leading to apoptosis. The compound is believed to interfere with DNA repair mechanisms and mitotic control, resulting in cell death. This mechanism is particularly relevant in the context of its anti-cancer activity .

Comparison with Similar Compounds

  • 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone
  • 2-Bromo-4’-methylpropiophenone

Comparison: Compared to similar compounds, 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific substitution pattern and the presence of the (4-methylphenyl)sulfonylmethyl group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

72848-60-3

Molecular Formula

C18H17BrO3S

Molecular Weight

393.3 g/mol

IUPAC Name

2-bromo-2-[(4-methylphenyl)sulfonylmethyl]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C18H17BrO3S/c1-13-6-8-15(9-7-13)23(21,22)12-18(19)11-10-14-4-2-3-5-16(14)17(18)20/h2-9H,10-12H2,1H3

InChI Key

HLFWFYVMWBSMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2(CCC3=CC=CC=C3C2=O)Br

Origin of Product

United States

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